L-Selenocystine
Overview
Description
L-Selenocystine is an amino acid with the formula (HO2CCH(NH2)CH2Se)2 It is the oxidized derivative of the amino acid selenocysteine, featuring a diselenide bond between two selenocysteine molecules
Mechanism of Action
Target of Action
L-Selenocystine, a diselenide-bridged amino acid, primarily targets several enzymes and proteins in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
This compound interacts with its targets by inducing changes at the molecular level. Crystallographic studies have shed light on the catalytic mechanism that allows the enzyme to distinguish between L-selenocysteine and L-cysteine .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the recycling of selenium via degradation of L-selenocysteine derived from selenoproteins . It also plays a role in energy metabolism linked to obesity and metabolic syndrome . Furthermore, it is involved in the selenoamino acid metabolism pathway .
Pharmacokinetics
Limited pharmacokinetic studies indicate a rather long half-life and biphasic elimination kinetics of this compound . It is well tolerated in mice and rats with a narrow window between no observed effects and toxicity . .
Result of Action
This compound has both anti- and pro-oxidant actions . It can induce apoptosis in HepG-2 cells by increasing DNA fragmentation and activating the Caspase-3 . The induction of HepG-2 cell apoptosis by this compound is closely related to the overproduction of reactive oxygen species (ROS) and promotes apoptosis through the Bcl-2 signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, the presence of selenate in the environment can significantly up-regulate the transcript and synthesis of this compound . High levels of sulfate can suppress selenate uptake, resulting in a dramatic reduction of this compound accumulation .
Biochemical Analysis
Biochemical Properties
L-Selenocystine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the formation of selenoproteins, which are essential for various biological functions . The enzyme selenocysteine lyase specifically catalyzes the removal of selenium from this compound, yielding L-alanine . This process is crucial in the recycling of selenium from degraded selenoproteins .
Cellular Effects
This compound has been observed to have significant effects on cellular processes. For instance, it can inhibit cell proliferation and induce apoptosis in HepG-2 cells, a type of liver cancer cell . This effect is mediated by reactive oxygen species (ROS) and involves the activation of caspase-3 and cleavage of PARP .
Molecular Mechanism
The molecular mechanism of this compound involves its decomposition into L-alanine and elemental selenium, a process catalyzed by the enzyme selenocysteine lyase . This enzyme is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine . The mechanism of induction of HepG-2 cell apoptosis by this compound is closely related to the overproduction of ROS and promotes apoptosis through the Bcl-2 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to cause a severe depletion of free low molecular weight thiols in MCF-10A cells, a type of normal breast epithelial cell . This effect might explain the observed upregulation of the expression of the oxidative stress pathway transcription factor NRF2 .
Metabolic Pathways
This compound is involved in the metabolic pathways of selenium. It is a substrate for selenophosphate synthetases, which are crucial for the synthesis of selenoproteins . The metabolic pathway providing selenide for selenophosphate synthetase remains unclear .
Subcellular Localization
The subcellular localization of this compound is not fully resolved. It has been observed both in the cytosol and in the nucleus depending on the technical approach used
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized through the reaction of selenium powder with a strong alkaline substance, water, and sodium triacetoxyborohydride. The process involves adding a 3-chloro-L-alanine aqueous solution, followed by stirring at room temperature for 28 hours. The reaction is mild, safe, and controllable, making it suitable for medium-scale production .
Industrial Production Methods: The industrial production of this compound typically involves the use of sodium diselenide and chloro-serine methyl esters. This method is efficient and yields high-purity this compound with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form selenocysteine selenoxide.
Reduction: It can be reduced using sodium triacetoxyborohydride to yield selenocysteine.
Substitution: this compound can participate in substitution reactions with halogenated compounds.
Major Products:
Oxidation: Selenocysteine selenoxide.
Reduction: Selenocysteine.
Substitution: Various seleno-organic compounds depending on the substituent used
Scientific Research Applications
L-Selenocystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Plays a role in the study of selenium metabolism and its incorporation into selenoproteins.
Industry: Utilized in the production of selenium supplements and as a component in various biochemical assays.
Comparison with Similar Compounds
L-Selenocysteine: The reduced form of L-Selenocystine, containing a selenol group instead of a diselenide bond.
Se-Methyl L-Selenocysteine: A methylated derivative with anticancer properties.
L-Selenomethionine: Another selenium-containing amino acid with similar biological roles.
Uniqueness: this compound is unique due to its diselenide bond, which imparts distinct chemical properties compared to its sulfur analog, cystine. It is more reactive and can undergo redox reactions more readily, making it valuable in various biochemical and medical applications .
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
Record name | 3,3'-Diselenobis[L-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29621-88-3 | |
Record name | L-Selenocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenocystine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diselenobis[L-alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELENOCYSTINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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